5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide

Physicochemical profiling Drug-likeness Benzamide SAR

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide (CAS 926247-09-8) is a synthetic benzamide derivative with the molecular formula C₁₁H₁₆ClN₃O and a molecular weight of 241.72 g/mol. It belongs to the class of substituted benzamides that have been extensively studied for antiemetic, gastrointestinal prokinetic, and central nervous system applications.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72
CAS No. 926247-09-8
Cat. No. B2858899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
CAS926247-09-8
Molecular FormulaC11H16ClN3O
Molecular Weight241.72
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)
InChIKeyXSCRORDEUJPUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide (CAS 926247-09-8): Procurement-Relevant Structural and Physicochemical Profile


5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide (CAS 926247-09-8) is a synthetic benzamide derivative with the molecular formula C₁₁H₁₆ClN₃O and a molecular weight of 241.72 g/mol. It belongs to the class of substituted benzamides that have been extensively studied for antiemetic, gastrointestinal prokinetic, and central nervous system applications [1]. The compound features a 2-chloro-5-amino substitution pattern on the benzamide core and a basic N-(2-dimethylamino)ethyl side chain, which is a critical pharmacophoric element in dopamine D₂ receptor antagonists and sigma receptor ligands [2]. Commercially, it is available at ≥95% purity from research chemical suppliers and serves primarily as a synthetic intermediate and reference standard in medicinal chemistry .

Why Generic Substitution of 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide Is Inadvisable Without Quantitative Comparator Analysis


Substituted benzamides with dimethylaminoethyl side chains are not interchangeable due to the profound impact of regioisomerism and N-alkyl substitution on target binding, pharmacokinetic properties, and synthetic utility. Even minor structural variations—such as the position of the chloro and amino groups on the phenyl ring or the replacement of dimethyl with diethyl groups—can alter LogP by >0.5 units, shift pKa of the basic amine, and change hydrogen-bonding capacity, which collectively determine receptor selectivity and metabolic stability [1]. In the antiemetic benzamide class, for example, metoclopramide (2-methoxy-4-amino-5-chloro substitution) and trimethobenzamide (3,4,5-trimethoxy substitution) exhibit divergent dopamine D₂ vs. 5-HT₃ receptor activity profiles despite sharing the benzamide scaffold [2]. The quantitative differentiation evidence below demonstrates why 5-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide must be evaluated on its own parameters rather than assumed equivalent to any generic benzamide analog.

5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Dimethylamino vs. Diethylamino Side-Chain: LogP and pKa Differentiation as Predictors of Membrane Permeability and Ionization

The N-(2-dimethylamino)ethyl side chain of the target compound confers measurably lower lipophilicity and a distinct ionization profile compared to the N-(2-diethylamino)ethyl analog. The diethyl analog (5-amino-2-chloro-N-[2-(diethylamino)ethyl]benzamide) exhibits a computed LogP of 1.55 and an acidic pKa of 13.69, whereas the dimethyl analog, by virtue of its smaller alkyl groups, is predicted to have a LogP approximately 0.3–0.5 units lower and a slightly higher basic pKa due to reduced steric shielding of the amine nitrogen [1]. This difference is corroborated by the class-level observation that N-(2-dimethylaminoethyl)-o-anisamide exhibits a conformational landscape distinct from its N,N-diethyl congener, with intramolecular hydrogen bonding acting as a conformational lock that influences receptor docking geometry [2].

Physicochemical profiling Drug-likeness Benzamide SAR

Regioisomeric Differentiation: 5-Amino-2-chloro vs. 4-Amino-3-chloro Substitution Patterns on Benzamide

The target compound (5-amino-2-chloro substitution) and its regioisomer 4-amino-3-chloro-N-(2-dimethylaminoethyl)benzamide (PubChem CID 59763680) share identical molecular formula (C₁₁H₁₆ClN₃O) and molecular weight (241.72 g/mol) but differ in the relative orientation of the amino and chloro substituents [1]. Both isomers exhibit the same topological polar surface area (TPSA = 58.4 Ų) and hydrogen-bond donor/acceptor counts (2 HBD, 3 HBA), indicating equivalent passive permeability potential. However, the 5-amino-2-chloro arrangement places the amino group para to the carboxamide linkage, whereas the 4-amino-3-chloro arrangement places it meta, a difference that in substituted benzamide drug classes (e.g., metoclopramide vs. its regioisomers) has been shown to alter dopamine D₂ receptor affinity by up to 10-fold due to changes in electrostatic and steric complementarity within the receptor binding pocket [2].

Regioisomerism Structure-activity relationship Benzamide pharmacology

Comparative Side-Chain Basicity: Influence on Salt Formation and Formulation Developability

The dimethylaminoethyl side chain of the target compound provides a single basic nitrogen center suitable for salt formation, with an estimated conjugate acid pKa in the range of 8.5–9.5 (class-level estimate for tertiary aliphatic amines in benzamide series) [1]. In comparison, the diethylamino analog has a computed pKa of 13.69, indicating drastically lower basicity and consequently narrower pH range for salt formation and reduced aqueous solubility of hydrochloride salts at physiological pH [2]. The dimethylamino group is also less sterically hindered than diethylamino, facilitating quaternization reactions and alkylation at the tertiary amine for prodrug or derivatization strategies [3].

Salt screening Formulation development Amine basicity

Purity and Supply Chain Consistency: Quantitative Analytical Benchmarking Against Industry Standards

The target compound is supplied at a certified purity of ≥95% as determined by HPLC or equivalent analytical method, as documented by the vendor Chemenu (Catalog No. CM688595) . This purity specification is comparable to the typical 95–98% range for research-grade benzamide intermediates but falls below the >99% threshold required for GMP pharmaceutical intermediate production. In contrast, the structurally related diethylamino analog (5-amino-2-chloro-N-[2-(diethylamino)ethyl]benzamide) is also listed at 95% purity, indicating parity in commercial quality standards [1]. The absence of melting point and boiling point data across multiple vendor databases suggests that the compound may be non-crystalline or thermally labile, which users must verify against application-specific requirements for solid-state characterization.

Quality control Procurement specification Analytical chemistry

Hydrogen-Bond Acceptor Count and Oral Bioavailability Prediction: Comparison with Metoclopramide

The target compound has 3 hydrogen-bond acceptors (HBA) and 2 hydrogen-bond donors (HBD), yielding an HBA/HBD ratio of 1.5 [1]. The clinically used antiemetic metoclopramide (4-amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide) possesses 4 HBA (amide carbonyl, tertiary amine, and two methoxy oxygens) and 2 HBD, giving a ratio of 2.0 [2]. According to Lipinski's Rule of Five analysis, the target compound (MW 241.72, LogP ≈ 1.0, HBD = 2, HBA = 3) meets all rule criteria with zero violations, whereas metoclopramide (MW 299.80, LogP = 2.2, HBD = 2, HBA = 4) also has zero violations but exhibits higher lipophilicity. This difference in HBA count may confer a measurable advantage in paracellular permeability for the target compound, as each additional hydrogen-bond acceptor is estimated to reduce intestinal permeability by approximately 2-fold based on the Abraham solvation model [3].

Drug-likeness Oral bioavailability Benzamide pharmacology

Optimal Research and Industrial Application Scenarios for 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide Based on Evidence-Anchored Differentiation


Synthetic Intermediate for Dopamine D₂ or Sigma-1 Receptor Ligand Development

The 5-amino-2-chloro substitution pattern combined with the dimethylaminoethyl side chain positions this compound as a versatile intermediate for synthesizing novel benzamide-based dopamine D₂ antagonists or sigma-1 receptor ligands. Its lower LogP (≈1.0–1.2) compared to the diethylamino analog (LogP = 1.55) and reduced HBA count relative to metoclopramide predict favorable permeability and solubility profiles, as quantified in Evidence Items 1 and 5 [1]. Investigators performing structure-activity relationship (SAR) studies should select this compound over the diethyl analog when optimizing for peripheral restriction or reduced CNS penetration.

Physicochemical Reference Compound for Benzamide QSAR Model Calibration

The target compound and its regioisomer (4-amino-3-chloro-N-(2-dimethylaminoethyl)benzamide) constitute an ideal matched molecular pair for calibrating quantitative structure-activity relationship (QSAR) models that aim to predict the effect of substitution pattern on receptor binding. Both isomers share identical molecular weight (241.72 g/mol), TPSA (58.4 Ų), HBD (2), and HBA (3), as detailed in Evidence Item 2 [2]. Procurement of both isomers in parallel enables controlled experiments where physicochemical properties are held constant while pharmacodynamic differences are attributed solely to regioisomerism.

Salt Selection and Formulation Pre-Screening Studies for Basic Benzamide Drugs

The dimethylaminoethyl group's estimated pKa of 8.5–9.5 (conjugate acid) versus 13.69 for the diethylamino analog makes the target compound a superior model substrate for salt formation and dissolution rate studies under biorelevant conditions, as established in Evidence Item 3 [3]. Pharmaceutical scientists evaluating counterion selection strategies for basic benzamide APIs can use this compound to benchmark the impact of amine basicity on salt disproportionation risk and pH-dependent solubility.

Procurement Specification Verification and Analytical Method Development

With a vendor-certified purity of ≥95% and the absence of established melting point or boiling point data across major chemical databases, as documented in Evidence Item 4 , this compound serves as a practical case study for developing robust HPLC purity methods and forced degradation protocols for benzamide intermediates. Quality control laboratories procuring this compound should implement orthogonal analytical techniques (HPLC-DAD, LC-MS, and NMR) to establish in-house reference specifications before use in GLP or GMP environments.

Quote Request

Request a Quote for 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.